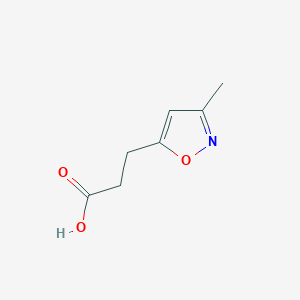

5-Isoxazolepropanoicacid, 3-methyl-

Overview

Description

5-Isoxazolepropanoicacid, 3-methyl- is a chemical compound with the molecular formula C7H9NO3 . It contains a total of 20 atoms, including 9 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .

Synthesis Analysis

The synthesis of isoxazole compounds, such as 5-Isoxazolepropanoicacid, 3-methyl-, often involves metal-free synthetic routes . These methods are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty in separating from the reaction mixtures . For instance, 5-amino-3-methyl-isoxazole-4-carboxylic acid, a related compound, was synthesized via a three-step process .Molecular Structure Analysis

The molecule of 5-Isoxazolepropanoicacid, 3-methyl- contains a total of 20 bonds. There are 11 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 carboxylic acid (aliphatic), 1 hydroxyl group, and 1 Isoxazole .Chemical Reactions Analysis

Isoxazole compounds are commonly found in many commercially available drugs and are significant in the field of drug discovery . The synthesis of isoxazoles often involves (3 + 2) cycloaddition reactions .Physical And Chemical Properties Analysis

5-Isoxazolepropanoicacid, 3-methyl- has a molecular weight determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms .Scientific Research Applications

Natural Product Synthesis and Biological Activities

"Isoxazolines and isoxazoles, including compounds structurally related to 5-isoxazolepropanoic acid, 3-methyl-, are found in a variety of natural products across different kingdoms including plants, insects, bacteria, and fungi. These compounds exhibit a range of biological activities and are involved in several synthetic pathways for natural products. The isoxazolinone ring and 3-nitropropanoic acid moiety are notable for their occurrence in nature and their role in plant defense mechanisms, signaling, and potentially as lead compounds in drug discovery due to their bioactivities. The review by Becker et al. (2017) highlights the distribution, synthesis, and biological importance of these compounds in nature" (Becker et al., 2017).

Anticancer Potential

"Isoxazoline-containing natural products have been recognized for their anticancer properties. Kaur et al. (2014) reviewed the occurrence of isoxazoline derivatives in natural sources, their synthetic pathways, and their uses as anticancer agents. The structural-activity relationship (SAR) and the impact of stereochemical configurations on their anticancer activity were also discussed, highlighting the potential of these compounds in the development of novel anticancer drugs" (Kaur et al., 2014).

Neuroprotection and Central Nervous System Disorders

"The role of kynurenines, metabolites in the tryptophan pathway, in disorders of the central nervous system indicates a potential area of application for compounds structurally related to 5-isoxazolepropanoic acid, 3-methyl-. Vámos et al. (2009) explored the neuroprotective effects of kynurenic acid and the toxic effects of quinolinic acid, providing insights into their roles in neurological disorders and suggesting new targets for drug development aimed at modulating these pathways for therapeutic benefit" (Vámos et al., 2009).

Environmental Presence and Behavior of Similar Compounds

"The occurrence, fate, and behavior of parabens, which share functional similarities with isoxazole derivatives, in aquatic environments were reviewed by Haman et al. (2015). Despite their effective removal in wastewater treatment, parabens persist at low concentrations in effluents and surface waters, highlighting the environmental persistence and ubiquity of these and structurally related compounds. This review also touched on the potential toxicological implications of their presence in the environment" (Haman et al., 2015).

Safety and Hazards

Future Directions

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their significance, it is imperative to develop new eco-friendly synthetic strategies for isoxazoles . This could lead to the creation of a diverse collection of heterocyclic molecules to accelerate the drug discovery program .

Mechanism of Action

Mode of Action

It is known that the oxazole ring, a key structural feature of this compound, is often involved in hydrogen bonding and dipole interactions with biological targets . These interactions can lead to changes in the conformation and function of the target proteins, potentially altering cellular processes.

Biochemical Pathways

Oxazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects . The specific pathways affected by this compound would depend on its targets, which are currently unknown .

Result of Action

Given the broad range of biological activities exhibited by oxazole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level .

Biochemical Analysis

Biochemical Properties

Oxazole derivatives, to which this compound belongs, have been shown to exhibit a wide spectrum of biological activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .

Cellular Effects

Oxazole derivatives have been shown to have antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature .

Properties

IUPAC Name |

3-(3-methyl-1,2-oxazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-5-4-6(11-8-5)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZIPSOUAUOKRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439532 | |

| Record name | 5-Isoxazolepropanoicacid, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154928-89-9 | |

| Record name | 5-Isoxazolepropanoicacid, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-methyl-1,2-oxazol-5-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3(2H)-Pyridazinone, 5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B119301.png)